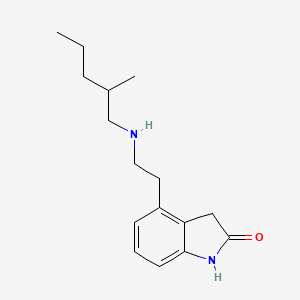

N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Description

Properties

IUPAC Name |

4-[2-(2-methylpentylamino)ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJFKUSLBCTPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CNCCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249622-60-4 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-4-(2-((2-methylpentyl)amino)ethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249622604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-((2-METHYLPENTYL)AMINO)ETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O9N8YVH7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one (Ropinirole EP Impurity B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one, a compound of significant interest in the pharmaceutical sciences. Primarily known as a process-related impurity of the dopamine agonist Ropinirole, this molecule, designated as Ropinirole EP Impurity B, presents unique challenges and considerations in drug manufacturing and quality control. This document will delve into the chemical identity, nomenclature, and structural relationship of this impurity to its parent active pharmaceutical ingredient (API). A significant portion of this guide is dedicated to elucidating the inferred pharmacological profile of Ropinirole EP Impurity B, drawing upon the well-established structure-activity relationships of Ropinirole and other D2-like receptor agonists. Furthermore, this guide will provide a detailed exposition of the analytical methodologies for the detection, quantification, and isolation of this impurity, which are critical for ensuring the safety and efficacy of Ropinirole-based therapeutics. Finally, we will explore the probable synthetic pathways that may lead to the formation of this impurity during the manufacturing process of Ropinirole, offering insights into potential control strategies.

Chemical Identity and Nomenclature

1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one is a heterocyclic organic compound with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol .[] Its core structure is based on the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold.

Synonyms and Alternative Names:

Due to its classification as a pharmaceutical impurity, this compound is known by several names in scientific literature and regulatory documents:

-

N-Desbispropyl-N-pentyl-2-methyl Ropinirole

-

4-(2-((2-Methylpentyl)amino)ethyl)indolin-2-one

-

Ropinirole Isohexyl Analog[][3]

-

4-[2-[[(2Ξ)-2-Methylpentyl]amino]ethyl]-1,3-dihydro-2H-indol-2-one[5]

The CAS number for the free base of this compound is 249622-60-4.[4]

Structural Relationship to Ropinirole:

Ropinirole EP Impurity B is a close structural analog of Ropinirole. The key difference lies in the N-alkyl substituents of the ethylamine side chain. In Ropinirole, the nitrogen atom is disubstituted with two propyl groups. In contrast, Ropinirole EP Impurity B possesses a single 2-methylpentyl group attached to the nitrogen. This seemingly minor structural modification can have significant implications for the compound's physicochemical properties and its interaction with biological targets.

Inferred Pharmacological Profile

Direct pharmacological studies on Ropinirole EP Impurity B are not extensively available in the public domain. However, based on the well-characterized pharmacology of Ropinirole and the principles of structure-activity relationships (SAR) for dopamine agonists, a putative pharmacological profile can be inferred.

2.1. Mechanism of Action: A Dopamine D2-Like Receptor Agonist

Ropinirole is a potent and selective agonist of the D2-like family of dopamine receptors (D2, D3, and D4), with a higher affinity for the D3 subtype.[][7][8] It exerts its therapeutic effects in Parkinson's disease and restless legs syndrome by mimicking the action of endogenous dopamine in the brain. Given the structural conservation of the pharmacophore—the 4-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one moiety—it is highly probable that Ropinirole EP Impurity B also acts as a dopamine D2-like receptor agonist.

The ethylamine side chain and the terminal nitrogen atom are crucial for binding to the orthosteric site of the D2 receptor. The N-alkyl substituents influence the potency and selectivity of the compound. The replacement of the two propyl groups in Ropinirole with a single, bulkier 2-methylpentyl group in Impurity B is expected to alter the binding affinity and efficacy at the dopamine receptors. It is plausible that this structural change could lead to a decrease in potency compared to the parent drug.

2.2. Potential Therapeutic and Off-Target Effects

While it is an impurity and not intended for therapeutic use, any potential biological activity is of interest for safety assessment. If Ropinirole EP Impurity B retains significant dopamine receptor agonism, it could theoretically contribute to both the therapeutic and adverse effects of Ropinirole if present in sufficient quantities. These effects could include motor control modulation, as well as potential side effects like nausea, dizziness, and somnolence.

Ropinirole has negligible affinity for D1-like dopamine receptors, as well as for serotonergic, adrenergic, GABAergic, and muscarinic receptors.[] It is likely that Ropinirole EP Impurity B would also exhibit a similar selectivity profile, though this would require experimental confirmation.

2.3. Signaling Pathway

The signaling pathway for D2-like dopamine receptors is well-established. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[8]

Caption: Inferred signaling pathway of Ropinirole EP Impurity B via the D2 receptor.

Analytical Methodologies

The accurate detection and quantification of Ropinirole EP Impurity B are paramount for ensuring the quality and safety of Ropinirole drug products. Several chromatographic methods have been developed for this purpose.

3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of Ropinirole and its impurities.

A typical HPLC method might involve:

-

Column: A C8 or C18 stationary phase. Some methods have shown better separation of certain impurities on a C8 column.[2]

-

Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphate buffer at pH 2.5) as mobile phase A and an organic modifier (e.g., a mixture of acetonitrile and methanol) as mobile phase B.[2]

-

Detection: UV detection at 250 nm is commonly employed, as this is a wavelength of maximum absorbance for Ropinirole and its structurally related impurities.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: Usually in the range of 10-20 µL.

It is important to note that some older pharmacopeial methods have shown co-elution of Impurity B with other impurities, necessitating the development of more specific methods.[2]

3.2. Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC methods are particularly well-suited for the analysis of pharmaceutical impurities.

A representative UPLC method for Ropinirole impurities could have the following parameters:

-

Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C8.[2]

-

Mobile Phase: Similar to HPLC, a gradient elution with an acidic buffer and an organic solvent system is used.

-

Detection: UV or diode array detection (DAD) at 250 nm.

-

Flow Rate: Higher flow rates can be used compared to HPLC, leading to shorter run times.

-

Temperature: Column temperature is a critical parameter that can be optimized to improve separation.

3.3. Isolation and Characterization

For the purpose of obtaining a reference standard or for structural elucidation, preparative HPLC can be used to isolate Ropinirole EP Impurity B from a mixture.[9] The isolated compound can then be characterized using a variety of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

3.4. Experimental Workflow for Impurity Profiling

Caption: A typical experimental workflow for the profiling of Ropinirole impurities.

Synthesis and Formation

Ropinirole EP Impurity B is a process-related impurity, meaning it is likely formed during the synthesis of Ropinirole. Understanding the synthetic route of the API is key to postulating the origin of this impurity.

Several synthetic routes for Ropinirole have been described in the literature.[10][11] A common strategy involves the construction of the oxindole ring system and the subsequent introduction of the N,N-dipropylaminoethyl side chain.

The formation of Ropinirole EP Impurity B likely arises from the use of impure starting materials or reagents. Specifically, if the alkylating agent used to introduce the side chain contains 1-bromo-2-methylpentane or a similar reactive species in addition to the desired 1-bromopropane, a reaction with the primary amine precursor would lead to the formation of the 2-methylpentyl substituted impurity.

Alternatively, if the synthesis involves the reductive amination of an aldehyde intermediate with a primary amine, the presence of 2-methylpentylamine as a contaminant in the dipropylamine reagent could also result in the formation of Ropinirole EP Impurity B.

Table 1: Summary of Key Information

| Property | Value | Reference |

| IUPAC Name | 1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one | - |

| Synonyms | Ropinirole EP Impurity B, Ropinirole Isohexyl Analog | [][2][3][4] |

| CAS Number | 249622-60-4 (free base) | [4] |

| Molecular Formula | C₁₆H₂₄N₂O | [] |

| Molecular Weight | 260.38 g/mol | [] |

| Inferred Mechanism of Action | Dopamine D2-like receptor agonist | Inferred |

| Primary Analytical Technique | RP-HPLC, UPLC | [2][12] |

| UV λmax | ~250 nm | [2][12] |

Conclusion

1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one, or Ropinirole EP Impurity B, is a critical compound to monitor in the production of Ropinirole. While its own pharmacological profile has not been explicitly detailed, its structural similarity to Ropinirole strongly suggests it possesses dopamine D2-like receptor agonist activity. The potential for this impurity to contribute to the overall pharmacological effect and side-effect profile of the final drug product necessitates its careful control. The development and validation of robust analytical methods, such as the UPLC techniques discussed, are essential for ensuring that the levels of this and other impurities are maintained below the thresholds set by regulatory authorities. A thorough understanding of the synthetic process of Ropinirole is also crucial for identifying the potential sources of this impurity and implementing strategies to minimize its formation.

References

- Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. PMC. (2020).

- a new validated rp-hplc method for the determination of ropinirole in bulk and pharamaceutical dosage form. International Journal of Pharmaceutical Sciences and Research.

- Ropinirole Impurities. BOC Sciences.

- Simultaneous Determination of Impurities in Ropinirole Tablets by an Improved HPLC Method Coupled with Diode Array Detection.

- Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form.

- WO2011072704A1 - Process for the preparation of ropinirole and salts thereof.

- US20120253051A1 - Process for the preparation of ropinirole and salts thereof.

- Structure of ropinirole and its impurities.

- (PDF) Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles.

- Ropinirole EP Impurity B | 221264-33-1. SynZeal.

- A PROCESS FOR THE PURIFICATION OF ROPINIROLE HYDROCHLORIDE - European Patent Office - EP 2016050 B1. EPO. (2009).

- Ropinirole EP Impurities & USP Related Compounds. SynThink Research Chemicals.

- Ropinirole Isohexyl Analog. BOC Sciences.

- Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. Monash University.

- Applying UPLC to the Profiling of Impurities in Raw Drug Substances.

- Understanding Ropinirole for Parkinson's and RLS Tre

- Ropinirole.

- US20050192338A1 - Process for the preparation of Ropinirole.

- 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. (2011).

- Clinical pharmacokinetics of ropinirole. PubMed. (2000).

- A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride.

- Isolation and characterization of some potential impurities in ropinirole hydrochloride.

- optimization of analytical parameters for ropinirole determination – a review. PHARMACEUTICAL SCIENCES.

- CAS No : 249622-60-4 | Product Name : Ropinirole Hydrochloride - Impurity B | Chemical Name : 4-[2-[[(2Ξ)-2-Methylpentyl]amino]ethyl]-1,3-dihydro-2H-indol-2-one.

- Isolation and characterization of some potential impurities in ropinirole hydrochloride. PubMed. (2007).

- Ropinirole EP Impurity B. Opulent Pharma.

- (PDF) Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form.

Sources

- 2. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ropinirole EP Impurity B | 221264-33-1 | | SynZeal [synzeal.com]

- 4. Ropinirole EP Impurity B - Opulent Pharma [opulentpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. Understanding Ropinirole for Parkinson's and RLS Treatment [rupahealth.com]

- 8. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of Ropinirole and its N-Desbispropyl-N-pentyl-2-methyl Derivative: A Technical Guide

This technical guide provides an in-depth comparative analysis of Ropinirole, a well-established dopamine D2/D3 receptor agonist, and a structurally related, novel derivative, N-Desbispropyl-N-pentyl-2-methyl Ropinirole. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics for conditions such as Parkinson's disease and Restless Legs Syndrome.

At the outset, it is critical to establish that while Ropinirole is a widely studied and clinically approved compound, the N-Desbispropyl-N-pentyl-2-methyl derivative is not extensively characterized in publicly available scientific literature. Therefore, this guide will first provide a comprehensive overview of Ropinirole's established pharmacological profile. Subsequently, based on established principles of medicinal chemistry and structure-activity relationships (SAR) for dopamine agonists, we will postulate a likely chemical structure for the derivative and then delineate a comprehensive framework for its synthesis, characterization, and comparative evaluation against the parent compound, Ropinirole.

Part 1: Ropinirole - A Foundational Overview

Ropinirole is a non-ergoline dopamine agonist prescribed for the management of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are primarily attributed to its ability to stimulate dopamine receptors in the brain, particularly within the caudate-putamen.[3][4][5]

Chemical Structure and Physicochemical Properties

-

Chemical Name: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one[4]

-

Molecular Formula: C16H24N2O[2]

-

Appearance: A pale cream to yellow powder.[4]

-

Solubility: Highly soluble in water.[7]

Mechanism of Action and Receptor Binding Profile

Ropinirole's primary mechanism of action is the stimulation of postsynaptic D2-like dopamine receptors (D2, D3, and D4).[1][6][8] It exhibits a higher affinity for the D3 receptor subtype.[2][9] The activation of these G-protein-coupled receptors initiates a cascade of intracellular signaling events, ultimately leading to the alleviation of motor symptoms associated with dopamine deficiency.[1] Ropinirole has weak activity at 5-HT2 and α2 receptors and virtually no affinity for 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adrenoreceptors.[2][10]

Pharmacokinetics and Metabolism

Orally administered Ropinirole is rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 2 hours.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation and hydroxylation.[1][3][8] One of its major metabolites, N-despropyl ropinirole (SKF-104557), is also pharmacologically active as a full agonist at D2 and D3 receptors.[11][12][13] The elimination half-life of immediate-release ropinirole is approximately 6 hours.[1][14]

Part 2: The N-Desbispropyl-N-pentyl-2-methyl Derivative - A Hypothetical Exploration

Given the absence of published data, we will deduce a plausible structure for "N-Desbispropyl-N-pentyl-2-methyl Ropinirole" based on systematic nomenclature.

-

"N-Desbispropyl" implies the removal of both propyl groups from the tertiary amine of Ropinirole.

-

"N-pentyl" suggests the addition of a single pentyl group to the secondary amine resulting from the despropylation.

-

"2-methyl" is ambiguous. It could refer to a methyl group on the pentyl chain or the indolinone core. For this guide, we will assume the methyl group is on the pentyl chain, specifically at the 2-position, to create a chiral center and explore its potential implications.

Based on this interpretation, a plausible structure for the derivative is proposed and will be used as the basis for the comparative framework outlined below.

Part 3: A Comparative Framework - Ropinirole vs. Its Derivative

The structural modifications in the N-Desbispropyl-N-pentyl-2-methyl derivative are anticipated to significantly alter its pharmacological profile compared to Ropinirole. The following sections detail the experimental workflows necessary to characterize these differences.

Comparative Receptor Binding Affinity

A fundamental step in characterizing a novel dopamine agonist is to determine its binding affinity for the target receptors. This is typically achieved through competitive radioligand binding assays.

Table 1: Anticipated Data from Comparative Receptor Binding Assays

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Ropinirole | Human D2 | Literature Value |

| Human D3 | Literature Value | |

| Human D4 | Literature Value | |

| N-Desbispropyl-N-pentyl-2-methyl Ropinirole | Human D2 | Experimental Value |

| Human D3 | Experimental Value | |

| Human D4 | Experimental Value |

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitor constant (Ki) of the test compounds at human dopamine D2, D3, and D4 receptors.

Methodology:

-

Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human dopamine D2, D3, or D4 receptor subtypes.

-

Radioligand: Employ a high-affinity radiolabeled antagonist, such as [3H]-Spiperone, for D2-like receptors.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (Ropinirole or its derivative).

-

Non-specific Binding: Include control wells with a high concentration of a non-labeled antagonist (e.g., haloperidol) to determine non-specific binding.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a competitive binding assay allows for the determination of the affinity of an unlabeled ligand by its ability to displace a known radioligand. The choice of [3H]-Spiperone is based on its well-characterized high affinity for D2-like receptors.[9] The Cheng-Prusoff equation provides a standardized measure of affinity (Ki) that is independent of the radioligand concentration used in the assay.

Diagram 1: Workflow for Comparative Receptor Binding Assay

Sources

- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ropinirole - Wikipedia [en.wikipedia.org]

- 3. Drug Monograph: Ropinirole (Requip, Requip XL) [ebmconsult.com]

- 4. drugs.com [drugs.com]

- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. researchgate.net [researchgate.net]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-Despropyl Ropinirole (SKF-104557) | Dopamine Receptor | 106916-16-9 | Invivochem [invivochem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

Origin of 2-methylpentyl side chain in Ropinirole synthesis

An In-Depth Technical Guide on the Synthesis of the Ropinirole Side Chain

A Note on the Topic: This guide addresses the synthesis of the side chain found in the active pharmaceutical ingredient Ropinirole. It is important to clarify at the outset that the chemical structure of Ropinirole is 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.[1][2][3] The side chain is therefore a di-n-propylaminoethyl group, not a 2-methylpentyl group. This guide will focus on the established synthetic origins of this correct di-n-propylaminoethyl moiety.

Introduction

Ropinirole, marketed under trade names such as Requip™, is a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and Restless Legs Syndrome.[4] Its therapeutic efficacy is intrinsically linked to its molecular structure, particularly the di-n-propylaminoethyl side chain at the C4 position of the indolin-2-one (also known as oxindole) core. This side chain is crucial for the molecule's interaction with D2 and D3 dopamine receptors. Understanding the synthetic strategies for introducing this chain is fundamental for researchers and professionals in drug development and manufacturing.

This technical guide provides a detailed examination of the synthetic pathways for incorporating the di-n-propylaminoethyl side chain in the total synthesis of Ropinirole, grounded in authoritative patents and scientific literature.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of Ropinirole can be approached from two primary retrosynthetic perspectives, both focusing on the formation of the key C-C and C-N bonds that constitute the side chain and its linkage to the heterocyclic core.

Figure 1: Retrosynthetic approaches to Ropinirole synthesis.

-

Strategy A: Late-Stage Side Chain Attachment. This common approach involves constructing the indolin-2-one core first, followed by the introduction of the di-n-propylaminoethyl side chain via N-alkylation. The key step is the reaction of a C4-substituted indolinone, typically bearing a two-carbon chain with a good leaving group (e.g., -Br, -OTs), with di-n-propylamine.

-

Strategy B: Early Side Chain Introduction. In this strategy, the side chain is constructed on a phenyl precursor. The final key step is the cyclization of this substituted precursor to form the indolin-2-one ring. This method is detailed in seminal patents for Ropinirole's manufacture.[5]

Strategy A: Late-Stage Alkylation with Di-n-propylamine

This strategy is conceptually straightforward and relies on the nucleophilicity of di-n-propylamine. The main challenge lies in the efficient synthesis of the key intermediate, 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one or its activated derivatives.[6]

Workflow for Late-Stage Alkylation

Figure 2: Workflow for the late-stage introduction of the di-n-propylaminoethyl side chain.

Experimental Protocol: N-Alkylation

The final step of this pathway involves the reaction between an electrophilic precursor and di-n-propylamine. A significant challenge noted in early syntheses was the competition between substitution (desired) and elimination (undesired) pathways, which could lead to by-product formation at levels up to 40%.[7]

Step 1: Preparation of 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one

-

The precursor, 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one, is treated with a brominating agent such as hydrobromic acid or phosphorus tribromide to convert the hydroxyl group into a more reactive leaving group.

Step 2: Reaction with Di-n-propylamine

-

The resulting 4-(2-bromoethyl) intermediate is dissolved in a suitable solvent (e.g., isopropanol).

-

An excess of di-n-propylamine is added. The amine acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.

-

The reaction mixture is heated to reflux for several hours to drive the substitution reaction to completion.

-

Work-up involves removing the solvent, partitioning between an organic solvent and water, and purifying the resulting Ropinirole base, often through column chromatography or crystallization.[8]

Strategy B: Early Side Chain Introduction and Final Ring Cyclization

This has been a robust and scalable method for the industrial production of Ropinirole. The synthesis begins with a simpler, commercially available phenyl derivative, and the complex side chain is built upon it before the formation of the heterocyclic ring.

Key Transformations

A widely cited process starts from 2-methyl-3-nitrophenylacetic acid.[5] The core logic is to build the 2-(dipropylamino)ethyl fragment onto the phenyl ring, which already contains the acetic acid moiety destined to become part of the indolin-2-one ring.

1. Chain Elongation and Amination: The initial phenylacetic acid derivative undergoes a series of reactions to introduce the ethylamine portion. This can involve steps like reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent reaction with di-n-propylamine.

2. Reductive Cyclization: The key final step is the reduction of the nitro group on the phenyl ring. The resulting amino group spontaneously undergoes an intramolecular cyclization (lactamization) with the adjacent acetic acid ester or acid group to form the five-membered indolin-2-one ring.

Experimental Protocol: Reductive Cyclization

This protocol is adapted from the process described in U.S. Patent 4,452,808.[5]

Step 1: Preparation of the Precursor

-

The synthesis begins with 2-methyl-3-nitrophenylacetic acid. Through a multi-step sequence, this is converted into 6-(2-di-n-propylaminoethyl)-2-nitrophenylacetic acid hydrochloride (NDPA HCl). This intermediate now contains all the necessary atoms for the final Ropinirole structure.

Step 2: Hydrogenation and Cyclization

-

The NDPA HCl precursor (100 g) is suspended in a solvent mixture, typically methanol (1000 ml) and water (50 ml).[5]

-

A catalyst, such as 5% Palladium on Carbon (Pd/C, 12.5 g, 50% wet), is added to the suspension.[5]

-

The mixture is subjected to hydrogenation at a pressure of 10-12 kgs and room temperature (25-35°C) for approximately 3 hours.[5] During this process, the nitro group is reduced to an amine.

-

The newly formed amine immediately attacks the neighboring acetic acid group, displacing water and forming the indolin-2-one ring.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is concentrated. An antioxidant like citric acid (0.1 g) may be added to prevent the formation of impurities like the 3-oxo derivative.[5]

-

The crude Ropinirole hydrochloride is then isolated by precipitation, often by adding a solvent like isopropanol (IPA), followed by filtration and washing.[5]

Table 1: Comparison of Synthetic Strategies

| Feature | Strategy A: Late-Stage Alkylation | Strategy B: Early Introduction & Cyclization |

| Key Intermediate | 4-(2-Bromo/Hydroxyethyl)indolin-2-one | Substituted 2-Nitrophenylacetic Acid |

| Final Key Step | Nucleophilic substitution with di-n-propylamine | Reductive cyclization of the nitro group |

| Primary Challenge | Potential for elimination by-products | Multi-step synthesis of the acyclic precursor |

| Scalability | Suitable for lab-scale; can be optimized | Proven for industrial-scale manufacturing |

Conclusion

The origin of the di-n-propylaminoethyl side chain in the synthesis of Ropinirole is not based on a single, unchangeable pathway but rather on strategic chemical planning. The two primary routes—late-stage N-alkylation of a pre-formed indolin-2-one core and the cyclization of a phenylacetic acid precursor already bearing the side chain—offer distinct advantages and challenges. The latter method, involving a final reductive cyclization, has proven to be a highly effective and scalable process for commercial manufacturing, ensuring the efficient production of this vital therapeutic agent. Both strategies, however, underscore the fundamental importance of nucleophilic substitution and reductive amination/cyclization reactions in the construction of complex pharmaceutical molecules.

References

-

ResearchGate. (n.d.). New route to the API Ropinirole Hydrochloride and towards new synthetic applications of squaramides. Retrieved from ResearchGate.[4]

-

Yousuf, Z., Richards, A. K., Dwyer, A. N., Linclau, B., & Harrowven, D. C. (2015). The development of a short route to the API ropinirole hydrochloride. RSC Publishing.

-

ResearchGate. (n.d.). The Development of a Short Route to the API Ropinirole hydrochloride. Retrieved from ResearchGate.[7]

-

Quick Company. (n.d.). A Process For The Preparation Of Ropinirole Intermediates And Use. Retrieved from quickcompany.in.[9]

-

Google Patents. (n.d.). US20050192338A1 - Process for the preparation of Ropinirole. Retrieved from patents.google.com.[8]

-

PubMed. (2015). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed.[10]

-

Google Patents. (n.d.). EP1568689A1 - Process for the preparation of the 2-oxoindole derivative, Ropinirole. Retrieved from patents.google.com.[11]

-

Semantic Scholar. (2004). A process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2h-indol-2-one hydrochloride. Retrieved from semanticscholar.org.[12]

-

ResearchGate. (2025). A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride. Retrieved from ResearchGate.[6]

-

Angene Chemical. (n.d.). 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one(CAS# 91374-21-9). Retrieved from angenechemical.com.[1]

-

Angene Chemical. (n.d.). 4-(2-(Dipropylamino)ethyl)indolin-2-one hydrochloride(CAS# 91374-20-8). Retrieved from angenechemical.com.[2]

-

Quick Company. (n.d.). Process For The Preparation Of Ropinirole Hydrochloride. Retrieved from quickcompany.in.[5]

-

National Center for Biotechnology Information. (n.d.). Ropinirole. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[3]

Sources

- 1. angenesci.com [angenesci.com]

- 2. angenesci.com [angenesci.com]

- 3. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Process For The Preparation Of Ropinirole Hydrochloride [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 9. A Process For The Preparation Of Ropinirole Intermediates And Use [quickcompany.in]

- 10. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP1568689A1 - Process for the preparation of the 2-oxoindole derivative, Ropinirole - Google Patents [patents.google.com]

- 12. semanticscholar.org [semanticscholar.org]

The Analytical Profile of Ropinirole: A Guide to Degradation Products and Impurities

Abstract

Ropinirole, a non-ergoline dopamine agonist, is a critical therapeutic agent for managing Parkinson's disease and Restless Legs Syndrome. The safety and efficacy of Ropinirole hydrochloride, the active pharmaceutical ingredient (API), are intrinsically linked to its purity profile. This technical guide provides a comprehensive overview of the known process-related impurities and degradation products of Ropinirole. We will delve into the chemical structures and formation pathways of these compounds, discuss the regulatory framework governing their control, and present detailed analytical methodologies for their detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and stability testing of Ropinirole.

Introduction: The Imperative of Purity in Ropinirole Therapy

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, exerts its therapeutic effect by stimulating post-synaptic D2-type dopamine receptors in the brain. The journey from chemical synthesis to a stable, effective final dosage form is complex. Throughout this lifecycle, the API can be subject to the formation of various impurities. These can be broadly categorized as:

-

Process-Related Impurities: Unreacted starting materials, intermediates, and by-products stemming from the synthetic route.

-

Degradation Products: Compounds formed due to the chemical decomposition of the Ropinirole molecule under the influence of environmental factors such as light, heat, humidity, and interaction with excipients or trace contaminants.

Controlling these impurities is not merely a matter of regulatory compliance; it is fundamental to patient safety. Even at trace levels, certain impurities can exhibit toxicity, alter the drug's pharmacological activity, or compromise the stability of the final product. Therefore, a thorough understanding and robust analytical control of the Ropinirole impurity profile are paramount.

Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides a critical framework for the control of impurities in new drug substances and products. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. These thresholds dictate the level of scrutiny required for each impurity, ensuring that any potential risks are rigorously assessed. For Ropinirole, as with any API, adherence to these guidelines is mandatory for regulatory submission and market approval.

Known Impurities and Degradation Products of Ropinirole

Comprehensive analysis of Ropinirole has led to the identification and characterization of numerous related substances. These are cataloged by major pharmacopeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), and have been extensively reported in scientific literature.

Pharmacopeial Impurities

The European Pharmacopoeia lists specified impurities A, B, C, D, E, F, G, and H. The USP specifies Related Compounds A and B. Many of these overlap in identity. The structures and common names of these key impurities are summarized in the table below.

| Impurity Name | Common Designation(s) | Type |

| 4-[2-(Dipropylamino)ethyl]isatin | EP Impurity A; USP Related Compound B; 3-Oxo Ropinirole | Process/Degradation |

| 4-[2-[(2-Methylpentyl)amino]ethyl]indolin-2-one | EP Impurity B | Process |

| (Z)-4-[2-(Dipropylamino)ethyl]-3-propylideneindolin-2-one | EP Impurity C | Process |

| 4-[2-(Propylamino)ethyl]indolin-2-one | EP Impurity D; N-Despropyl Ropinirole | Process/Metabolite |

| 4-[2-(Dipropylamino)ethyl]-3-methyleneindolin-2-one | EP Impurity E | Process |

| 4-(2-Hydroxyethyl)indolin-2-one | EP Impurity F; USP Related Compound A | Process |

| N-(2-(1H-Indol-4-yl)ethyl)-N-propylpropan-1-amine | EP Impurity G; Desoxo-2-ene Ropinirole | Process |

| (Z)-4-(2-(Dipropylamino)ethyl)-3-(hydroxyimino)indolin-2-one | EP Impurity H | Process |

| Ropinirole N-Oxide | - | Degradation |

| 3,3'-Methylenebis{4-[2-(dipropylamino)ethyl]indolin-2-one} | Methylene Dimer | Degradation |

Table 1: Summary of Major Ropinirole Impurities.

Formation Pathways and Mechanisms

Understanding the origin of each impurity is crucial for developing effective control strategies.

These impurities are by-products of the Ropinirole synthesis pathway. For instance, N-Despropyl Ropinirole (EP Impurity D) can arise from incomplete alkylation or the use of starting materials containing mono-propylated amines. Other impurities like EP Impurity C and EP Impurity E are related to side reactions occurring during the synthesis of the indolinone ring system. The presence of unreacted intermediates, such as 4-(2-bromoethyl)-3-chloro-indoline-2-one , must also be monitored and controlled.

Forced degradation studies are essential to elucidate the intrinsic stability of a drug molecule and identify its likely degradation products. Ropinirole has been shown to be susceptible to specific stress conditions:

-

Oxidative Degradation: The most significant oxidative degradation product is 4-[2-(Dipropylamino)ethyl]isatin , also known as EP Impurity A or USP Related Compound B .[1] This diketo impurity is formed by the oxidation of the methylene group at the C3 position of the indolinone ring. This pathway is a critical focus for stability testing and formulation development.

-

Hydrolytic Degradation: Ropinirole shows significant degradation under alkaline conditions.[2][3] While specific hydrolytic degradants are less commonly specified as named impurities, hydrolysis can lead to the opening of the lactam ring in the indolinone core. The drug is comparatively stable in acidic and neutral aqueous conditions.[2]

-

Excipient Interaction: A notable degradation pathway involves the interaction of Ropinirole with lactose, a common pharmaceutical excipient. Under basic conditions, lactose can generate formaldehyde, which then reacts with two molecules of Ropinirole at the active C3 methylene position to form a methylene-bridged dimer impurity .[4][5] This highlights the importance of excipient compatibility studies during formulation development.

The following diagram illustrates the primary degradation pathways for Ropinirole.

Caption: Primary degradation pathways of Ropinirole.

Analytical Methodologies for Impurity Profiling

A robust, validated, and stability-indicating analytical method is the cornerstone of effective impurity control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely employed technique for the quantification of Ropinirole and its related substances.

General Workflow for Impurity Analysis

The process of identifying and controlling impurities follows a systematic workflow, from method development through to routine quality control.

Caption: Workflow for Ropinirole impurity analysis.

Example Stability-Indicating RP-HPLC Method Protocol

The following protocol is a representative example synthesized from published methods for the analysis of Ropinirole and its impurities.[6][7][8] Method parameters must be optimized and fully validated for their intended use.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: Phenomenex C8 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic mixture of 0.1% Orthophosphoric Acid in Water (pH adjusted to ~2.6) and Methanol in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and all known impurities.

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of USP Ropinirole Hydrochloride RS in a suitable diluent (e.g., a mixture of acetonitrile and water) and dilute to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the Ropinirole HCl API or powdered tablets in the diluent to achieve a final concentration of approximately 1.0 mg/mL for impurity analysis.

-

System Suitability Solution: Prepare a solution containing Ropinirole HCl (~1 mg/mL) and spike it with key specified impurities (e.g., USP Related Compound B) at a level close to their specification limit to verify resolution and sensitivity.

-

-

Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrate by performing forced degradation and ensuring no co-elution of degradants with the main Ropinirole peak.

-

Linearity: Establish over a range of concentrations (e.g., from LOQ to 150% of the specification limit for each impurity).

-

Accuracy & Precision: Determine through recovery studies and replicate injections.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish for each specified impurity.

-

Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

-

Control Strategies and Acceptance Criteria

Effective control of impurities is a multi-faceted approach, combining chemical process optimization with rigorous analytical testing against established specifications.

Manufacturing Process Controls

Control of process-related impurities begins with the synthesis itself. This includes:

-

Qualifying starting materials to ensure they are free from contaminants that could lead to by-products.

-

Optimizing reaction conditions (temperature, pressure, reaction time) to minimize side reactions.

-

Implementing effective purification steps (e.g., recrystallization, chromatography) to remove intermediates and by-products from the final API.

Formulation and Storage Controls

To control degradation products, formulation strategies should consider the chemical liabilities of Ropinirole. Given its sensitivity to oxidation and interaction with lactose, strategies may include:

-

Inclusion of antioxidants in the formulation.

-

Careful selection of excipients to ensure compatibility.

-

Use of protective packaging (e.g., blister packs with low moisture permeability) to shield the drug product from light and humidity.

-

Storing the final product under controlled temperature and humidity conditions as defined by stability studies.

Acceptance Criteria

Specifications for the drug substance and drug product include acceptance criteria for impurities. The USP monograph for Ropinirole Hydrochloride provides an example of these limits.[9]

| Impurity Name | Acceptance Criteria (USP) |

| Ropinirole Related Compound A | Not more than 0.2% |

| Ropinirole Related Compound B | Not more than 0.15% |

| Any individual unspecified impurity | Not more than 0.10% |

| Total impurities | Not more than 1.0% |

Table 2: Example Impurity Acceptance Criteria from USP Monograph for Ropinirole HCl API.[9]

Conclusion

The impurity profile of Ropinirole is well-characterized, encompassing a range of substances derived from its synthesis and degradation. A comprehensive understanding of the identity, formation, and control of these impurities is essential for ensuring the quality, safety, and efficacy of Ropinirole-containing medicines. The application of robust, validated, stability-indicating analytical methods, guided by the principles of regulatory frameworks like the ICH, allows for the consistent production of high-quality Ropinirole. This technical guide serves as a foundational resource for scientists and professionals dedicated to this critical aspect of pharmaceutical development and manufacturing.

References

-

Gautam, A., et al. (2021). Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(4), 1851-1856. [Link]

- United States Pharmacopeia. (2025). Ropinirole Hydrochloride Monograph. USP-NF.

-

Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1587-1593. [Link]

-

Sadashivaiah, R., et al. (2019). Quantification of Ropinirole hydrochloride in API and tablets by novel stability-indicating RP-HPLC method: It's validation and forced degradation studies. International Journal of Applied Pharmaceutics, 11(5), 317-323. [Link]

-

United States Pharmacopeia. Ropinirole Hydrochloride. USP-NF. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. [Link]

-

National Center for Biotechnology Information. (n.d.). Ropinirole. PubChem Compound Database. [Link]

-

Azadbakht, A., et al. (2013). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 10(2). [Link]

- Google Patents. (2005).

-

Krištof, O., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(12), 2753. [Link]

-

Patel, J., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ROPINIROLE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 2(3), 364-373. [Link]

-

Reddy, G. S., et al. (2012). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. ResearchGate. [Link]

-

Sravani, G., et al. (2017). rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. [Link]

-

Reddy, P. S., et al. (2014). LC–MS spectra of forced degradation sample. ResearchGate. [Link]

-

Panderi, I., et al. (2020). optimization of analytical parameters for ropinirole determination – a review. PHARMACEUTICAL SCIENCES. [Link]

-

Singh, S., et al. (2012). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 579-584. [Link]

-

Singh, S., et al. (2012). Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form. ResearchGate. [Link]

-

Al-Ghannam, S. M., et al. (2012). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-205. [Link]

-

Pharmaffiliates. (n.d.). ropinirole and its Impurities. [Link]

-

ResearchGate. (n.d.). Structure of ropinirole hydrochloride, its process-related impurities.... [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. uspnf.com [uspnf.com]

- 8. ijpbs.com [ijpbs.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

Methodological & Application

Application Note: High-Resolution UPLC Separation of Ropinirole and its Isomeric Impurity (N-Desbispropyl-N-pentyl-2-methyl Ropinirole)

Executive Summary

The separation of Ropinirole from its structural isomer, N-Desbispropyl-N-pentyl-2-methyl Ropinirole (CAS 249622-60-4), presents a distinct chromatographic challenge. Both molecules share the exact chemical formula (

This Application Note details a validated UPLC protocol designed specifically to resolve these isomers. Unlike generic impurity methods, this protocol leverages pH-dependent selectivity and stationary phase sterics to differentiate the tertiary amine of Ropinirole from the secondary amine of the target impurity.

The Challenge: Isomeric Masquerade

-

Ropinirole: Contains a tertiary amine with two

-propyl groups. -

Target Impurity: Contains a secondary amine with a single 2-methylpentyl group.

-

The Problem: Both side chains contain 6 carbons, resulting in nearly identical hydrophobicity (LogP) and mass.

Chemical Context & Method Strategy

To design a robust separation, we must exploit the physicochemical differences between the two molecules.

| Feature | Ropinirole (API) | Target Impurity | Chromatographic Lever |

| Amine Type | Tertiary ( | Secondary ( | pKa & Silanol Interaction |

| Side Chain | Di-n-propyl (Linear, symmetric) | 2-Methylpentyl (Branched, bulky) | Steric Selectivity |

| Basicity | pKa ~10.5 | pKa ~10.8 (Slightly higher) | pH Modification |

Method Development Logic (QbD Approach)

We utilize a Charged Surface Hybrid (CSH) stationary phase. Standard C18 columns often fail to separate these isomers because their hydrophobic retention is identical. The CSH C18 column applies a low-level positive surface charge that repels protonated amines.

-

Why CSH? It improves peak shape for basic compounds at low pH by preventing secondary silanol interactions.

-

Why High pH (Alternative)? At pH 10, the secondary amine (impurity) and tertiary amine (API) have different degrees of deprotonation and solvation shells, often maximizing resolution.

We present two protocols:

-

Protocol A (Primary): High pH on Hybrid C18 (Maximizes isomeric selectivity).

-

Protocol B (Orthogonal): Low pH on Phenyl-Hexyl (Exploits

interactions and steric differences).

Experimental Protocols

Protocol A: High pH Reverse Phase (Recommended)

Best for maximizing resolution between amine isomers.

1. Instrumentation & Column

-

System: UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II).

-

Detector: PDA (Photodiode Array) or QDa/MS.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Rationale: The BEH particle is stable up to pH 12, allowing us to run at pH 10 where the amines are neutral/partially charged, significantly altering their retention behavior compared to acidic conditions.

-

2. Mobile Phase Preparation[1][2]

-

Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water. Add ~2-3 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter through 0.2 µm membrane.

-

-

Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

3. Gradient Table

| Time (min) | Flow (mL/min) | %A | %B | Curve |

| 0.00 | 0.40 | 95 | 5 | Initial |

| 1.00 | 0.40 | 95 | 5 | 6 |

| 8.00 | 0.40 | 60 | 40 | 6 |

| 10.00 | 0.40 | 10 | 90 | 6 |

| 12.00 | 0.40 | 10 | 90 | 6 |

| 12.10 | 0.40 | 95 | 5 | 1 |

| 15.00 | 0.40 | 95 | 5 | End |

4. Instrument Settings

-

Column Temp: 45°C (Higher temp improves mass transfer for branched isomers).

-

Sample Temp: 10°C.

-

Injection Volume: 1.0 - 2.0 µL.

-

Detection: UV at 250 nm (Primary) and 220 nm (Secondary).

Protocol B: Orthogonal Low pH (Verification)

Use this if Protocol A is not feasible or for confirmation.

1. Instrumentation & Column

-

Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

-

Rationale: The Phenyl-Hexyl ligand provides alternative selectivity based on the aromatic indolone ring. The "2-methylpentyl" chain of the impurity disrupts the

interaction differently than the linear propyl chains of Ropinirole.

-

2. Mobile Phase Preparation[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Gradient Table

| Time (min) | Flow (mL/min) | %A | %B |

| 0.00 | 0.50 | 90 | 10 |

| 7.00 | 0.50 | 50 | 50 |

| 8.50 | 0.50 | 5 | 95 |

| 10.00 | 0.50 | 90 | 10 |

System Suitability & Data Analysis

Acceptance Criteria

To ensure the method is valid for release testing, the following criteria must be met using a System Suitability Solution containing both Ropinirole (0.5 mg/mL) and the Impurity (spiked at 0.1% or 0.5 µg/mL).

| Parameter | Limit | Rationale |

| Resolution ( | Critical for accurate integration of the isomer. | |

| Tailing Factor ( | Ensures minimal secondary interactions. | |

| % RSD (n=6) | Verifies injection precision. |

Relative Retention Times (RRT) - Estimated

Note: RRTs are specific to Protocol A (High pH).

-

Ropinirole: 1.00

-

N-Desbispropyl-N-pentyl-2-methyl Ropinirole: ~1.15 - 1.25

-

Explanation: At high pH, the secondary amine (impurity) is generally less hydrophobic than the tertiary amine (API) structurally, but the 2-methylpentyl group adds significant hydrophobicity. However, the branched chain often elutes later on C18 columns compared to the linear propyl chains due to higher carbon number density per chain length.

-

Visualizing the Workflow

The following diagram illustrates the decision matrix for separating these specific amine isomers.

Caption: Decision tree for selecting the optimal chromatographic conditions based on amine classification.

Sample Preparation Protocol

Caution: Ropinirole is light-sensitive. Perform all preparations under amber light or use amber glassware.

-

Diluent: 50:50 Methanol:Water (v/v).

-

Note: Avoid 100% Acetonitrile as diluent; it causes "solvent effect" peak distortion for early eluting peaks.

-

-

Stock Solution (Impurity):

-

Weigh 1.0 mg of N-Desbispropyl-N-pentyl-2-methyl Ropinirole reference standard.

-

Dissolve in 10 mL Diluent (Conc: 100 µg/mL).

-

-

Stock Solution (API):

-

Weigh 50 mg Ropinirole HCl.

-

Dissolve in 50 mL Diluent (Conc: 1000 µg/mL).

-

-

Spiked Sample (System Suitability):

-

Transfer 5 mL of API Stock into a 10 mL flask.

-

Add 50 µL of Impurity Stock.

-

Dilute to volume with Diluent.

-

Final Conc: 500 µg/mL API + 0.5 µg/mL Impurity (0.1% spike).

-

References

-

European Pharmacopoeia (Ph. Eur.) . Ropinirole Hydrochloride Monograph 2604. 10th Edition. (Provides the baseline for Ropinirole impurity profiling).

-

United States Pharmacopeia (USP) . Ropinirole Hydrochloride.[3][4][5][6][7] USP-NF 2023. (Defines standard related compounds and system suitability limits).

-

Bhatt, V. et al. "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography." Journal of Chromatography A, 2006. (Discusses pH optimization for Ropinirole impurities).

-

LGC Standards . N-Desbispropyl-N-pentyl-2-methyl Ropinirole Reference Standard Data Sheet. (Confirming structure and CAS 249622-60-4).[8][9]

-

Waters Corporation . "Method Development for the Separation of Basic Drugs using CSH Technology." Waters Application Notes. (Source for CSH column mechanism).

Sources

- 1. Separation and quantification of ropinirole and some impurities using capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. uspnf.com [uspnf.com]

- 5. allmpus.com [allmpus.com]

- 6. WO2005080333A1 - Process for purification of ropinirole - Google Patents [patents.google.com]

- 7. WO2011072704A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]

- 8. CAS 249622-60-4 Ropinirole EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 9. N-Desbispropyl-N-pentyl-2-methyl ropinirole | CymitQuimica [cymitquimica.com]

Preparation of Ropinirole Impurity B reference standard stock solution

Application Note: Preparation of Ropinirole Impurity B Reference Standard Stock Solution

Abstract & Scope

This protocol details the preparation of a primary stock solution for Ropinirole Impurity B (4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one), a critical process-related impurity and degradant monitored under ICH Q3A/Q3B guidelines.[1]

Accurate quantification of Impurity B is essential due to its structural similarity to the parent drug, Ropinirole, which complicates chromatographic separation. This guide addresses specific challenges including the molecule's lipophilicity, photosensitivity, and the necessity for precise potency corrections (salt-to-base).[1]

Chemical Profile & Critical Material Attributes (CMAs)

Before initiating the protocol, the analyst must understand the physicochemical properties that dictate solvent selection and handling.

| Property | Description | Technical Insight |

| Common Name | Ropinirole Impurity B (EP) | Also known as the "Isohexyl analog."[1] |

| Chemical Name | 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one | Note: Often supplied as the Hydrochloride (HCl) salt.[1][2] Verify CoA. |

| CAS Number | 249622-60-4 (Base) | Ensure you track the CAS specific to the salt form if applicable.[1] |

| Molecular Weight | 260.37 g/mol (Base) / 296.84 g/mol (HCl) | Critical: Use the MW on the specific vial for calculations.[1] |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile.[1] | The 2-methylpentyl chain increases lipophilicity compared to Ropinirole. |

| Stability | Photosensitive; Hygroscopic.[1] | Indolone derivatives degrade under UV light.[1] |

Protocol: Preparation of Stock Solution (1000 µg/mL)

Objective: Prepare 10.0 mL of Impurity B stock solution at a target concentration of 1000 µg/mL (free base basis).

Materials & Equipment

-

Reference Standard: Ropinirole Impurity B (Certified Reference Material).[1][3]

-

Solvent (Diluent): HPLC Grade Methanol (MeOH).[1]

-

Why Methanol? It offers high solubility for the amine structure, prevents precipitation during storage, and is compatible with typical Reversed-Phase (C18) mobile phases used for Ropinirole analysis.[1]

-

-

Balance: Analytical Microbalance (readability 0.01 mg or better).

-

Glassware: 10 mL Low-Actinic (Amber) Volumetric Flask (Class A).

-

Safety: Fume hood, nitrile gloves, anti-static gun.[1]

Step-by-Step Methodology

Step 1: Environmental Control

-

Ensure the balance is calibrated.[1]

-

Use an anti-static gun on the weighing boat and the volumetric flask.[1]

-

Causality: Impurity standards are often lyophilized powders that carry static charge, leading to "flying powder" and weighing errors < 0.1 mg.[1]

-

Step 2: Weighing (The Differential Method)

-

Do not transfer directly to the flask.[1]

-

Weigh approximately 10 mg (adjusted for potency/salt) into a small weighing boat or glass weighing funnel.

-

Record the exact mass (

).[1] -

Target Mass Calculation: If the standard is the HCl salt (MW 296.84) and you need 10 mg of Base (MW 260.37):

[1]

Step 3: Quantitative Transfer

-

Transfer the solid into the 10 mL amber volumetric flask.

-

Rinse the weighing boat 3 times with ~1 mL of Methanol, pouring the rinsate into the flask.

-

Self-Validation: Inspect the boat under a light source to ensure 0% residue remains.[1]

Step 4: Dissolution

-

Fill the flask to approximately 70% volume with Methanol.[1]

-

Sonicate for 5 minutes. Maintain temperature < 25°C (use a water bath with ice if necessary).

-

Causality: Sonication ensures the breakdown of crystal lattices that manual shaking cannot achieve, preventing "micro-precipitates" that cause drifting retention times.

Step 5: Final Dilution

-

Allow the solution to equilibrate to room temperature (20-25°C).

-

Dilute to volume with Methanol.[1] The meniscus bottom must touch the calibration line.[1]

-

Invert the flask 10 times to mix.

Calculation Framework

To ensure scientific integrity, the concentration must be corrected for Purity (Potency) , Water Content , Residual Solvents , and Salt Form .[1]

The Universal Formula

[1]-

W: Weight of standard (mg)

-

P: Chemical Purity (as is, %) from CoA

-

%H2O: Water Content (from Karl Fischer, if not included in Purity)[1]

-

%RS: Residual Solvents (%)

-

V: Volume of flask (mL)

-

MW Correction: Only apply if weighing a salt to quantify as a base.

Example Calculation

-

Weighed: 11.50 mg of Ropinirole Impurity B HCl.[1]

-

CoA Purity (as is): 99.5%.

-

Water/Solvents: Negligible (already accounted for in "as is").

-

Salt Factor:

.[1] -

Volume: 10 mL.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the preparation protocol.

Figure 1: Logical workflow for the preparation of Ropinirole Impurity B stock solution, emphasizing thermal equilibration and CoA analysis.

Validation & Quality Control (Self-Validating System)

To guarantee the trustworthiness of the stock solution, perform a System Suitability Test (SST) before using the stock for critical analysis.[1]

-

The "Check Standard" Method:

-

UV Spectral Confirmation:

-

Inject the stock into an HPLC-PDA (Photo Diode Array).[1]

-

Compare the UV spectrum (200-400 nm) against the library spectrum of Ropinirole.[1]

-

Insight: Impurity B has an indolone core similar to Ropinirole but lacks the propyl group symmetry; spectra should be highly similar but distinguishable by retention time.[1]

-

Storage & Stability

-

Container: Amber glass vials with PTFE-lined caps (minimize headspace).

-

Temperature: -20°C (Freezer).

-

Shelf Life: 1 Month (if validated).

-

Re-use: Thaw completely and vortex before use.[1] Do not refreeze more than 3 times.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Ropinirole Hydrochloride. 10th Edition.[1] Strasbourg, France: EDQM. [1]

-

United States Pharmacopeia (USP) . <61> Microbiological Examination of Nonsterile Products. Rockville, MD: USP Convention.

-

ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][4]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 155371 (Ropinirole).

-

Burgess, C. "How Accurate Are Your Dilutions?" Pharmaceutical Technology, 2014.

Sources

Relative Response Factor (RRF) calculation for Ropinirole Impurity B

Application Note: Determination of Relative Response Factor (RRF) for Ropinirole Impurity B (EP) via HPLC-UV

Executive Summary & Scientific Rationale

In the development of Ropinirole Hydrochloride formulations, accurate quantification of process-related impurities is critical for safety and regulatory compliance. Ropinirole Impurity B (EP) , chemically identified as the isohexyl analog 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one, is a known impurity arising from the alkylation process.

While the primary chromophore (the indolone ring) remains structurally similar between the API and Impurity B, steric and electronic effects of the side chain can alter molar absorptivity (

This Application Note provides a self-validating protocol to experimentally determine the Relative Response Factor (RRF) . This value allows for the quantification of Impurity B using the Ropinirole API standard in routine QC release testing, eliminating the need for expensive impurity standards in daily operations.

Chemical Context & Theoretical Basis

The determination of RRF is grounded in the Beer-Lambert Law (

Compound Specifications:

| Parameter | Analyte (API) | Target Impurity (Impurity B) |

| Common Name | Ropinirole Hydrochloride | Ropinirole EP Impurity B |

| Chemical Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one HCl | 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one |

| Chromophore | Indolone Ring System | Indolone Ring System |

| Detection | 250 nm | 250 nm |

| Regulatory Ref. | USP / EP / BP | EP Monograph 2604 |

Experimental Protocol

Instrumentation & Chromatographic Conditions

Use a validated HPLC system (e.g., Agilent 1290 / Waters Alliance) with DAD/UV detection.

-

Column: Inertsil ODS-3V or Kromasil C8 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1 M Phosphate Buffer (pH 7.0) : Acetonitrile (90:10 v/v).

-

Mobile Phase B: 0.1 M Phosphate Buffer (pH 7.0) : Acetonitrile (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temp: 30°C.

-

Gradient: Standard gradient compatible with Ropinirole EP monograph methods.

Standard Preparation (Critical Step)

Accuracy in weighing is the single largest source of error in RRF determination.

-

Ropinirole API Stock (Stock A): Accurately weigh 50.0 mg of Ropinirole HCl Working Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. (Conc: 1000 µg/mL).

-

Impurity B Stock (Stock B): Accurately weigh 5.0 mg of Ropinirole Impurity B Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. (Conc: 100 µg/mL). Note: Impurity standards are often scarce; adjust volumes if <5mg is available, but maintain gravimetric precision.

Linearity Solution Series

Prepare a series of 6 calibration levels for both the API and Impurity B. The range must cover the Limit of Quantification (LOQ) up to 150% of the nominal impurity specification limit (usually 0.15% or 0.5%).

Target Range: 0.5 µg/mL to 10.0 µg/mL (assuming a specification limit of approx 0.5% w/w relative to a 1000 µg/mL sample concentration).

| Level | Stock Used | Volume Stock (mL) | Final Vol (mL) | Final Conc. (µg/mL) |

| L1 (LOQ) | Stock B (or diluted A) | 0.5 | 100 | 0.50 |

| L2 | Stock B (or diluted A) | 1.0 | 100 | 1.00 |

| L3 | Stock B (or diluted A) | 2.0 | 100 | 2.00 |

| L4 | Stock B (or diluted A) | 5.0 | 100 | 5.00 |

| L5 | Stock B (or diluted A) | 8.0 | 100 | 8.00 |

| L6 (150%) | Stock B (or diluted A) | 10.0 | 100 | 10.00 |

Workflow Visualization

The following diagram illustrates the logical flow of the RRF determination process, ensuring data integrity from weighing to calculation.

Figure 1: Step-by-step workflow for the determination of Relative Response Factor (RRF).

Data Analysis & Calculation

Do not use single-point calibration for RRF determination. The Slope Method is required by ICH guidelines to account for intercept bias and detector linearity.

Acceptance Criteria

Before calculating RRF, validate the linearity of your curves:

-

Correlation Coefficient (

): -

Y-Intercept Bias: The y-intercept should be

of the response at the 100% target concentration.

Calculation Example

The following data is representative of a typical Ropinirole analysis.

Table 1: Linearity Data Summary

| Concentration (µg/mL) | Ropinirole API Area (mAUs) | Impurity B Area (mAUs) |

| 0.50 | 12,400 | 11,800 |

| 2.00 | 49,500 | 47,100 |

| 5.00 | 124,000 | 117,500 |

| 8.00 | 198,200 | 188,000 |

| 10.00 | 248,000 | 235,000 |

Step 1: Perform Linear Regression (y = mx + c)

-

API Slope (

): 24,780 -

Impurity B Slope (

): 23,500

Step 2: Calculate RRF

Step 3: Final Reporting According to ICH Q3A, if the RRF is within 0.80 – 1.20 , it is often acceptable to use the default value of 1.0, provided the rigorous calculation is documented. However, for high-precision assays, use the calculated factor 0.95 .

-

Correction Factor (CF): Sometimes required by software (e.g., Empower).

Application in Routine Analysis

Once the RRF is established (e.g., 0.95), you no longer need to inject Impurity B standards. Calculate the impurity content in a sample using the Ropinirole Standard:

Where:

- : Peak area of Impurity B in the sample.

- : The established factor (0.95).

- : Concentration of Ropinirole Standard.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Conference on Harmonisation. [Link]

-

European Pharmacopoeia (Ph.[4] Eur.). (2024). Monograph 2604: Ropinirole Hydrochloride. European Directorate for the Quality of Medicines (EDQM). [Link]

-

Sahasrabuddhey, B., et al. (2007).[5] Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[5] [Link]

Sources

- 1. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. veeprho.com [veeprho.com]

- 5. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS fragmentation pattern of N-Desbispropyl-N-pentyl-2-methyl Ropinirole

An Application Note and Protocol for the Elucidation of the LC-MS/MS Fragmentation Pattern of N-Desbispropyl-N-pentyl-2-methyl Ropinirole.

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of N-Desbispropyl-N-pentyl-2-methyl Ropinirole (CAS No. 249622-60-4) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a potential metabolite or impurity of the dopamine agonist Ropinirole, understanding its fragmentation behavior is critical for identification, characterization, and quantification in pharmaceutical and toxicological analyses.[1] This guide outlines a robust LC-MS/MS method, predicts the fragmentation pathways based on the molecule's structure and established chemical principles, and presents the expected mass spectral data. The primary fragmentation pathways discussed include benzylic cleavage and alpha-cleavage characteristic of secondary amines, providing a unique fragmentation signature for this compound.

Introduction

Ropinirole is a non-ergoline dopamine agonist widely prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] In vivo, ropinirole is extensively metabolized, primarily through N-depropylation and hydroxylation, mediated by the cytochrome P450 enzyme CYP1A2.[2] The characterization of metabolites, related substances, and potential degradation products is a cornerstone of drug development and safety assessment, ensuring the purity and stability of the active pharmaceutical ingredient (API). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[3]

N-Desbispropyl-N-pentyl-2-methyl Ropinirole is a structural analog of ropinirole. Its structure, 4-(2-(pentylamino)propyl)indolin-2-one, differs from the parent compound by the substitution of the two N-propyl groups with a single N-pentyl group and the methylation of the ethyl bridge. These modifications significantly alter its mass and are expected to produce a distinct fragmentation pattern. This document serves as a guide for researchers to develop and apply an LC-MS/MS method for the confident identification of this specific analyte.

Predicted Fragmentation Pathways